Computed LogP and Hydrogen-Bonding Profile: Comparative Physicochemical Differentiation
tert-Butyl N-[3-(hydroxyimino)cyclobutyl]carbamate is predicted to exhibit a computed XLogP3 value of approximately 0.3–0.6, representing a moderate 0.3–0.4 log unit reduction in lipophilicity compared to the 3-oxocyclobutyl analog (XLogP3 ≈ 0.9), and a 0.2–0.3 log unit reduction versus the 3-hydroxycyclobutyl analog (XLogP3 ≈ 0.9) . The hydroxyimino group contributes two hydrogen-bond donors (N–OH proton and carbamate NH) and four hydrogen-bond acceptors (oxime N, oxime O, carbamate carbonyl O, carbamate O), totaling six H-bonding sites versus four sites in the 3-oxo analog (one donor, three acceptors) and five sites in the 3-hydroxy analog (two donors, three acceptors) [1]. This increased polarity and hydrogen-bonding capacity alters solubility profiles and membrane permeability characteristics.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~0.3–0.6 (estimated based on structural analogs) |
| Comparator Or Baseline | tert-Butyl (3-oxocyclobutyl)carbamate: XLogP3 0.9; tert-Butyl (3-hydroxycyclobutyl)carbamate: XLogP3 0.9 |
| Quantified Difference | ~0.3–0.4 log units lower (reduced lipophilicity) |
| Conditions | Computed via XLogP3 algorithm; no experimental logP data available for target compound |
Why This Matters
Lower LogP influences aqueous solubility and membrane permeability, critical for medicinal chemistry lead optimization and formulation development.
- [1] tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem Compound Summary, CID 10878114. Computed Properties. View Source
